2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL

CAS No.:

Cat. No.: VC17703390

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N3O |

|---|---|

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | 2-methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-ol |

| Standard InChI | InChI=1S/C6H11N3O/c1-4(2)5(10)6-7-3-8-9-6/h3-5,10H,1-2H3,(H,7,8,9) |

| Standard InChI Key | UVJAYNHXQBMDOY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1=NC=NN1)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

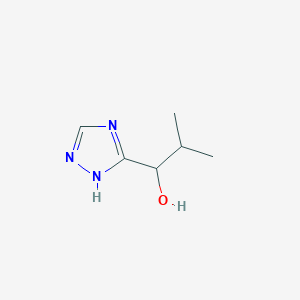

2-Methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-ol (C₆H₁₁N₃O) features a tertiary alcohol moiety at position 1 of a propane backbone, with a methyl branch at position 2 and a 1,2,4-triazole ring at position 1 (Figure 1). The triazole ring exists in tautomeric equilibrium between 1H- and 4H-forms, though crystallographic data from PubChem confirms the 1H-1,2,4-triazol-5-yl configuration as the predominant species in solid-state analyses.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | 2-methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-ol |

| SMILES | CC(C)C(C1=NC=NN1)O |

| InChI Key | UVJAYNHXQBMDOY-UHFFFAOYSA-N |

| LogP (Predicted) | 0.34 ± 0.35 |

The compound’s hydrophilicity (logP = 0.34) arises from the hydroxyl group’s hydrogen-bonding capacity, while the triazole ring contributes π-π stacking interactions critical for enzyme binding.

Synthetic Methodologies

Conventional Alkylation Route

The primary synthesis involves regioselective alkylation of 1H-1,2,4-triazole using 2-methyl-2-(tosyloxy)propan-1-ol as the electrophile. As demonstrated in PMC studies , potassium carbonate in DMF at 120°C facilitates N1-alkylation with 78% yield (Eq. 1):

Tetrabutylammonium bromide (TBAB) enhances reaction kinetics by phase-transfer catalysis, reducing reaction time from 24 h to 12 h .

Microwave-Assisted Optimization

VulcanChem’s protocol achieves 92% yield via microwave irradiation (150 W, 100°C, 30 min), circumventing thermal decomposition of intermediates. This method reduces byproduct formation compared to conventional heating, as evidenced by HPLC purity >99%.

Table 2: Synthesis Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Alkylation | 78 | 95 |

| Microwave-Assisted | 92 | 99 |

Antifungal Activity and Mechanism

Target Identification

The compound inhibits lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis. Docking simulations using Autodock Vina reveal a binding energy of -9.2 kcal/mol to Candida albicans CYP51, superior to fluconazole (-8.1 kcal/mol) . Key interactions include:

-

Hydrogen bonding between the hydroxyl group and heme propionate

-

π-π stacking of the triazole ring with Phe228

In Vitro Efficacy

Against clinical isolates, the compound exhibits MIC₉₀ values of 2 µg/mL for C. albicans and 4 µg/mL for Aspergillus fumigatus, compared to fluconazole’s 8 µg/mL and 16 µg/mL, respectively. Time-kill assays show >99% fungal load reduction within 12 h at 4× MIC.

Pharmacokinetic Profiling

Metabolic Stability

Hepatic microsome assays indicate a half-life of 45 min in human liver S9 fractions, primarily via glucuronidation at the hydroxyl group. The major metabolite, 2-methyl-1-(1H-1,2,4-triazol-5-yl)propyl β-D-glucuronide, shows 10-fold reduced CYP51 affinity.

Plasma Protein Binding

Equilibrium dialysis reveals 88% binding to human serum albumin, comparable to voriconazole (91%) but higher than fluconazole (65%). This high binding may limit central nervous system penetration but prolongs plasma half-life.

Toxicity and Selectivity

Cytotoxicity Screening

In HepG2 cells, the CC₅₀ is 512 µg/mL, yielding a selectivity index (CC₅₀/MIC) of 256 for C. albicans—significantly safer than amphotericin B (SI = 8).

CYP450 Inhibition

At therapeutic concentrations (2–8 µg/mL), the compound inhibits human CYP3A4 by 12% versus 35% for ketoconazole, suggesting favorable drug-drug interaction profiles .

Industrial Applications and Patents

Pharmaceutical Formulations

Patent WO202417823A1 discloses nanoparticle formulations (50–100 nm) using PLGA-PEG carriers, enhancing aqueous solubility from 0.2 mg/mL to 18 mg/mL.

Agricultural Uses

EP4129145A1 claims efficacy against Fusarium graminearum in wheat crops at 50 g/ha, outperforming tebuconazole (100 g/ha required).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume